molecular formula C18H20O6PdS2 B1279874 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate CAS No. 858971-43-4

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate

Cat. No. B1279874
M. Wt: 502.9 g/mol
InChI Key: SNNYSJNYZJXIFE-UHFFFAOYSA-L
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Description

The compound "1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate" is not directly mentioned in the provided papers. However, related palladium(II) complexes with various ligands have been synthesized and characterized, which can provide insights into the properties and reactivity of palladium(II) complexes in general. For instance, palladium(II) complexes with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand have been synthesized and their ion-binding properties studied . Additionally, palladium(II) complexes with bis(oxazole) ligands have been synthesized, and their photophysical properties have been investigated .

Synthesis Analysis

The synthesis of palladium(II) complexes often involves the reaction of palladium salts with various ligands. For example, palladium(II) complexes with 1,2-bis(diphenylphosphino)ethane (dppe) ligands have been synthesized and used as catalysts in annulation reactions . Similarly, palladium bis(trifluoromethanesulfonate) has been prepared from palladium dinitrate or diacetate and trifluoromethanesulfonic acid, which can then react with different ligands to form various palladium(II) complexes .

Molecular Structure Analysis

The molecular structure of palladium(II) complexes can be determined using X-ray crystallography. For instance, the crystal structures of palladium(II) complexes with phenyl-2,6-bis(oxazole) ligands have been solved, revealing that the lowest triplet states of these materials are largely centered at the bis(oxazole) ligands . The stereochemistry and molecular structure of meso- and rac-1,2-bis(phenylsulfinyl)ethane complexes with platinum(II) have been determined, providing insights into the coordination around the metal center .

Chemical Reactions Analysis

Palladium(II) complexes are known for their catalytic activity in various chemical reactions. For example, dppe-ligated palladium(II) complexes catalyze the annulation of internal alkynes with 2-(cyanomethyl)phenylboronates to provide 3,4-disubstituted-2-naphthalenamines . Palladium(II) complexes have also been used as catalysts in the methoxycarbonylation of vinyl acetate and in the Suzuki–Miyaura coupling of aryl bromides .

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium(II) complexes can vary depending on the ligands and the reaction conditions. For example, palladium(II) complexes with bis(oxazole) ligands exhibit photophysical properties, with the platinum(II) compounds being moderately emissive in fluid solution at ambient temperature . The palladium(II) complexes synthesized with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand have been studied for their cation-binding properties .

Scientific Research Applications

Catalytic Applications

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate and similar palladium complexes show significant potential in catalysis. For instance, the White catalyst, which includes [1,2-bis-(phenylsulfinyl)ethane]palladium(II)acetate, has been effectively used in palladium-catalyzed oxidative cyclization of terminal-olefin-tethered phenols. This process yields good quantities of tetracyclic flavonoids, highlighting its efficacy in organic synthesis (Ayyagari & Belani, 2014). Additionally, 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate has been used as a catalyst in the stereoselective construction of C-Aryl Glycosides under open-air conditions, demonstrating its versatility and ease of use in different chemical environments (Lai et al., 2020).

Coordination Chemistry

The coordination properties of palladium complexes, including those of 1,2-bis(phenylsulfinyl)ethane, are a subject of interest in the study of metal-ligand interactions. Studies on such complexes have focused on understanding bond types and ligand field parameters, which are crucial for developing more efficient catalytic systems and materials (Musgrave & Kent, 1972). In-depth characterization of these complexes provides insights into their potential applications in various fields of chemistry.

Synthetic Methodologies

Palladium complexes, including 1,2-bis(phenylsulfinyl)ethane palladium(II) variants, are integral in developing novel synthetic methodologies. For example, they have been used in the selective synthesis of (E)-vinyl sulfones, showcasing their role in facilitating unique chemical transformations (Song et al., 2011). Such studies underscore the importance of these complexes in advancing synthetic chemistry.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(benzenesulfinyl)ethylsulfinylbenzene;palladium(2+);diacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYSJNYZJXIFE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6PdS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate

CAS RN

858971-43-4
Record name (SP-4-2)-Bis(acetato-κO)[1,1′-[1,2-ethanediylbis(sulfinyl-κS)]bis[benzene]]palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858971-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YJ Sanghani, KJ Jilariya - 2018 - researchgate.net
Revised: 16/Apr/2018, Accepted: 27/Apr/2018, Online: 31/May/2018 Abstract—Recently, there have been a large number of reports on―CH bond activation reaction‖. CH bond …
Number of citations: 0 www.researchgate.net

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